molecular formula C15H21NOS B5013116 1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane

1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane

Cat. No. B5013116
M. Wt: 263.4 g/mol
InChI Key: UAYFQQXMRUGATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane, also known as TBOA, is a potent inhibitor of the glutamate transporter EAAT2. This compound has been studied extensively for its potential in treating neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane inhibits the glutamate transporter EAAT2, which is responsible for removing glutamate from the synaptic cleft. This inhibition leads to increased extracellular glutamate levels, which can activate NMDA receptors and cause an increase in calcium influx. This increase in calcium influx has been shown to have neuroprotective effects in animal models of epilepsy and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in animal models of epilepsy and Parkinson's disease. In addition, this compound has been shown to increase extracellular glutamate levels in the brain, which can have a variety of effects on neuronal function. However, the long-term effects of this compound on neuronal function are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane in lab experiments is its potency as an inhibitor of EAAT2. This allows for precise control of extracellular glutamate levels in in vitro and in vivo experiments. However, one limitation of using this compound is its potential to have off-target effects on other glutamate transporters or receptors.

Future Directions

There are many potential future directions for research on 1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane. One area of interest is the development of more selective inhibitors of EAAT2 that do not have off-target effects. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, further research is needed to understand the long-term effects of this compound on neuronal function and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane involves several steps, starting with the reaction of 2-mercaptobenzoic acid with 1,4-dibromobutane to form 2-(bromomethyl)benzoic acid. This compound is then reacted with 2-aminothiophenol to form the intermediate product, 2-(benzo[b]thiophen-2-ylmethyl)benzoic acid. The final step involves the reaction of this intermediate with 1-azepanecarbonyl chloride to form this compound.

Scientific Research Applications

1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)azepane has been extensively studied for its potential in treating neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. In vitro studies have shown that this compound inhibits the glutamate transporter EAAT2, leading to increased extracellular glutamate levels. This increase in glutamate levels has been shown to have neuroprotective effects in animal models of epilepsy and Parkinson's disease.

properties

IUPAC Name

azepan-1-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYFQQXMRUGATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.